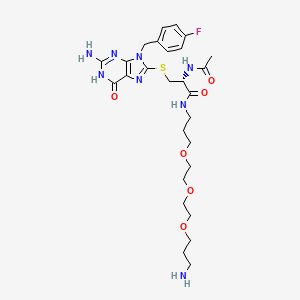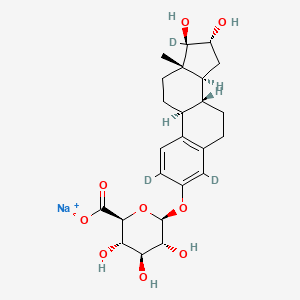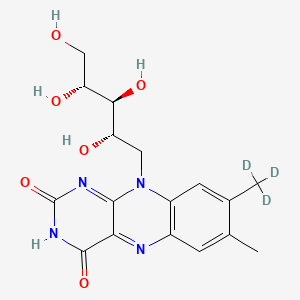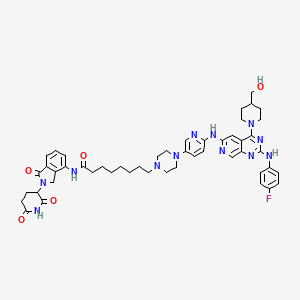
PROTAC EGFR degrader 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC EGFR degrader 6: is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade specific proteins. This compound has shown significant efficacy in degrading EGFR with a deletion in exon 19 (EGFRDel19) in HCC827 cells, exhibiting a DC50 value of 45.2 nM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EGFR degrader 6 involves linking an EGFR inhibitor with a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The process typically includes the following steps:
Synthesis of the EGFR inhibitor: This involves the preparation of a small molecule that can bind to the EGFR protein.
Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that can bind to the E3 ubiquitin ligase.
Linker attachment: A linker molecule is used to connect the EGFR inhibitor and the E3 ligase ligand.
Industrial Production Methods: The industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: PROTAC EGFR degrader 6 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups in the molecule.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Coupling reactions: Involving the formation of bonds between two molecules.
Common Reagents and Conditions:
Substitution reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Oxidation and reduction reactions: Often involve reagents such as hydrogen peroxide or sodium borohydride.
Coupling reactions: May involve catalysts such as palladium or copper under inert atmosphere conditions.
Major Products: The major products formed from these reactions include the final PROTAC molecule, which consists of the EGFR inhibitor linked to the E3 ligase ligand via the linker .
Aplicaciones Científicas De Investigación
Chemistry: PROTAC EGFR degrader 6 is used as a chemical tool to study protein degradation pathways and to develop new strategies for targeted protein degradation.
Biology: In biological research, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. It helps in understanding the mechanisms of drug resistance and the development of new therapeutic approaches.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of cancers that are driven by EGFR mutations, such as non-small cell lung cancer (NSCLC). It has shown promise in preclinical models for overcoming resistance to existing EGFR inhibitors .
Industry: In the pharmaceutical industry, this compound is being studied for its potential to be developed into a new class of cancer therapeutics. It represents a novel approach to targeting and degrading disease-causing proteins .
Mecanismo De Acción
PROTAC EGFR degrader 6 functions by recruiting the E3 ubiquitin ligase to the EGFR protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (EGFR), and the E3 ligase. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival .
Comparación Con Compuestos Similares
PROTAC EGFR degrader 5: This compound also targets EGFR but uses a different E3 ligase ligand (von Hippel-Lindau, VHL) and has a DC50 value of 34.8 nM.
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and VHL as the E3 ligase ligand, with a DC50 value of 11.7 nM.
HJM-561: A novel PROTAC that selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants.
Uniqueness: PROTAC EGFR degrader 6 is unique in its use of the CRBN E3 ligase ligand, which provides a different mechanism of action compared to other PROTACs that use VHL. This compound has shown significant efficacy in degrading EGFRDel19 in HCC827 cells and inducing apoptosis and G1 cell cycle arrest .
Propiedades
Fórmula molecular |
C49H57FN12O5 |
|---|---|
Peso molecular |
913.1 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-8-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]octanamide |
InChI |
InChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66) |
Clave InChI |
ZWLPWTDAYPOQGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


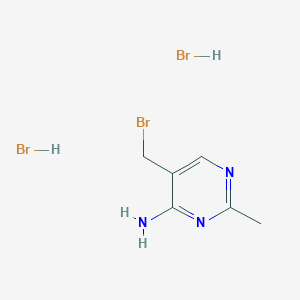
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)

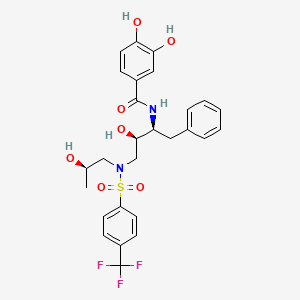
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)

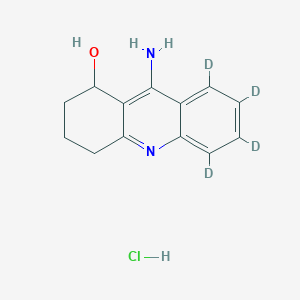
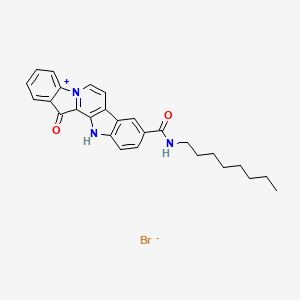
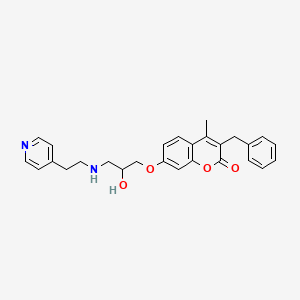
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
